molecular formula C4H4BrClN2 B1376290 4-Bromopyridazine hydrochloride CAS No. 1314777-62-2

4-Bromopyridazine hydrochloride

Cat. No.: B1376290
CAS No.: 1314777-62-2
M. Wt: 195.44 g/mol
InChI Key: YYWQGQBIQIMDRL-UHFFFAOYSA-N
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Description

4-Bromopyridazine hydrochloride is a chemical compound with the molecular formula C5H4BrN·HCl . It has a molecular weight of 194.46 . It is a solid substance and is usually white to almost white in color .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string BrC1=CN=NC=C1 . The InChI representation is InChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is usually white to almost white in color . The molecular weight is 194.46 .

Scientific Research Applications

Polyelectrolytes Research

4-Bromopyridazine hydrochloride has been studied in the context of polyelectrolytes. Fuoss and Strauss (1948) explored poly-4-vinylpyridonium chloride and poly-4-vinyl-N-n-butylpyridonium bromide, demonstrating the behavior of these compounds in water and alcoholic solutions. Their findings contribute to understanding the chain structure and dissociation properties of these polyelectrolytes (Fuoss & Strauss, 1948).

Synthesis of Hetarylpyranopyridazines

In a study by Abdel-Megid et al. (2009), this compound was used in the synthesis of new hetarylpyranopyridazines, demonstrating its utility in creating a variety of pyridazine derivatives. This research contributes to the broader field of organic chemistry, specifically in the synthesis of heterocyclic compounds (Abdel-Megid et al., 2009).

Farnesyl Protein Transferase Inhibitors

Mallams et al. (1998) included this compound in their research on inhibitors of farnesyl protein transferase. They synthesized various derivatives to explore the structure-activity relationship of these inhibitors, contributing to medical chemistry and potential therapeutic applications (Mallams et al., 1998).

Arylation Studies

Sotelo and Raviña (2002) utilized this compound in their study on the regioselective arylation of pyridazine derivatives. This research is significant for understanding the pharmacological utility of pyridazine derivatives (Sotelo & Raviña, 2002).

Antiplatelet Aggregation Activity

Youssef et al. (2011) studied novel substituted-piperazine analogues, including this compound, for their antiplatelet aggregation activity. This contributes to the development of new therapeutic agents in cardiovascular medicine (Youssef et al., 2011).

Drug-Surfactant Interactions

Amin et al. (2020) investigated the interactions of cationic surfactants with drugs, including promethazine hydrochloride, providing insights into the behavior of these compounds in different conditions, which has implications for pharmaceutical formulation and drug delivery systems (Amin et al., 2020).

Safety and Hazards

4-Bromopyridazine hydrochloride may be harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Bromopyridazine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and survival . Additionally, it can modulate signaling pathways such as the MAPK pathway, which is essential for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its ability to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into cells via organic cation transporters and subsequently distributed to various organelles where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise mechanisms of action.

Properties

IUPAC Name

4-bromopyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWQGQBIQIMDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736038
Record name 4-Bromopyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314777-62-2
Record name 4-Bromopyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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